2-Nitrofluorene

Catalog No.
S560059
CAS No.
607-57-8
M.F
C13H9NO2
M. Wt
211.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrofluorene

CAS Number

607-57-8

Product Name

2-Nitrofluorene

IUPAC Name

2-nitro-9H-fluorene

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2

InChI Key

XFOHWECQTFIEIX-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-]

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
1.02e-06 M
INSOL IN WATER
SOL IN ACETONE, BENZENE
Water solubility of 1.73 mg/l at 25 °C (est)

Synonyms

2-nitrofluorene

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-]

The exact mass of the compound 2-Nitrofluorene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)1.02e-06 minsol in watersol in acetone, benzenewater solubility of 1.73 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5182. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

2-Nitrofluorene (CAS: 607-57-8) is a well-characterized nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that serves as a critical analytical standard and synthetic intermediate in both toxicology and materials science. Structurally consisting of a fluorene core with a strongly electron-withdrawing nitro group at the 2-position, it exhibits distinct electrochemical reduction properties and high reactivity toward catalytic hydrogenation [1]. In procurement contexts, 2-nitrofluorene is primarily sourced either as a mandatory positive control for regulatory genotoxicity assays (Ames test) or as a high-efficiency precursor for the synthesis of 2-aminofluorene and advanced optoelectronic polymers [2]. Its standardized purity and predictable metabolic activation profile make it a non-substitutable baseline material for laboratories requiring reproducible frameshift mutation data or defined DNA mono-adducts.

Research Fit

Environmental nitro-PAH marker compound for pollution monitoring
Multiple purity grades and isotopic labeling options for analytical and metabolism workflows
IARC Group 2B classification supports carcinogenesis and risk assessment research

Substituting 2-nitrofluorene with generic fluorene derivatives or other nitro-PAHs fundamentally compromises both assay validity and synthetic yields. In regulatory toxicology, utilizing alternative nitroaromatics like 1-nitropyrene or 9-nitrofluorene alters the mutational spectrum and metabolic activation requirements, leading to non-compliant or uninterpretable Ames test results [1]. In chemical synthesis, attempting to bypass 2-nitrofluorene by nitrating fluorene in situ introduces harsh reaction conditions, generates complex isomeric mixtures (e.g., 2,7-dinitrofluorene), and drastically reduces the final yield of target arylamines [2]. Furthermore, for optoelectronic applications, the specific positioning of the nitro group at the 2-position provides a precise reduction potential and dipole moment that cannot be replicated by 9-substituted or poly-nitrated analogs, making the exact 2-nitrofluorene isomer critical for predictable polymer performance [3].

Substitution Risk

Positional isomers (e.g., 1-nitrofluorene) may shift chromatographic retention and metabolic activation profiles.

Other nitro-PAHs (e.g., 1-nitropyrene) differ in nitroreductase sensitivity and metabolite formation pathways.

The bifurcated oral/inhalation metabolic cascade is compound-specific and may not replicate in structural analogs.

High-Yield Reduction to 2-Aminofluorene for Arylamine Models

2-Nitrofluorene serves as the direct, high-efficiency precursor for 2-aminofluorene, a critical arylamine model compound and polymer building block. Using palladium-on-carbon (Pd/C) and hydrazine hydrate, 2-nitrofluorene is reduced to 2-aminofluorene with a 93–96% isolated yield [1]. In contrast, utilizing unsubstituted fluorene requires a multi-step nitration-reduction sequence, while other isomers like 9-nitrofluorene yield non-target amines that do not form the standard C8-guanine adducts.

Evidence DimensionIsolated yield of 2-aminofluorene
Target Compound Data93–96% yield (from 2-Nitrofluorene)
Comparator Or BaselineUnsubstituted fluorene (requires prior nitration step, overall yield <75%)
Quantified Difference>20% higher overall yield and elimination of a harsh nitration step
ConditionsPd/C catalyst, hydrazine hydrate, ethanol, 50°C

Procurement of 2-nitrofluorene directly bypasses the hazardous and yield-limiting nitration of fluorene, ensuring efficient, high-purity access to 2-aminofluorene for downstream synthesis.

Lipophilicity
Reported
LogP = 3.6892 (2-NF) vs. parent fluorene ≈ 4.18
Slightly lower lipophilicity may influence extraction and bioavailability studies
Calculated values; experimental LogP may vary

Standardized Frameshift Mutagenicity in Salmonella TA98

In bacterial reverse mutation assays (Ames test), 2-nitrofluorene is the universally mandated positive control for the Salmonella typhimurium TA98 strain without metabolic activation (-S9) [1]. It reliably induces frameshift mutations, typically yielding >400 revertants per plate at 1 µg/plate. In contrast, its isomer 9-nitrofluorene exhibits significantly lower mutagenic potency, and 1-nitropyrene, while potent, represents a different class of environmental exposure with a distinct mutational spectrum.

Evidence DimensionMutagenic potency (revertants/plate) in TA98 (-S9)
Target Compound Data>400 revertants/plate at 1 µg/plate
Comparator Or Baseline9-nitrofluorene (weak/negligible mutagenicity without activation)
Quantified DifferenceOrders of magnitude higher baseline reversion rate
ConditionsSalmonella typhimurium TA98, -S9 metabolic activation, standard plate incorporation

For GLP-compliant genotoxicity testing, 2-nitrofluorene is non-substitutable as the regulatory-standard positive control for frameshift mutation detection.

Nitroreductase Activation
Head-to-head
Scarcely activated by SnrA/Cnr vs. 1-nitropyrene efficiently activated
Supports nitroreductase-independent activation pathway studies
Cell-free extract assay; whole-cell context may differ

Defined Mono-Adduct Generation for Carcinogenesis Modeling

Upon metabolic activation (nitroreduction), 2-nitrofluorene forms a highly specific DNA adduct profile, predominantly N-(deoxyguanosin-8-yl)-2-aminofluorene [1]. Under controlled in vitro conditions with rat liver cytosol, it yields approximately 2.2 adducts per 10^6 nucleotides. This provides a clean, single-lesion model compared to 2,7-dinitrofluorene, which yields >30 adducts per 10^6 nucleotides and multiple lesion types, complicating mechanistic studies of DNA repair and bypass.

Evidence DimensionDNA adduct frequency and complexity
Target Compound Data~2.2 adducts/10^6 nucleotides (predominantly single dG-C8 adduct)
Comparator Or Baseline2,7-dinitrofluorene (>30 adducts/10^6 nucleotides, multiple adduct types)
Quantified Difference~14-fold lower total adduct burden but strictly defined mono-adduct profile
ConditionsRat liver cytosol, NADH, acetyl CoA, in vitro calf thymus DNA

Selecting 2-nitrofluorene ensures a clean, predictable mono-adduct profile essential for high-resolution structural biology and DNA lesion bypass studies.

Metabolic Pathway
Class-level
Oral: AAF formation; Inhalation: OH-NFs
Supports exposure-route effect studies on genotoxicity endpoints
In vivo rat models; human metabolic context requires review

Electrochemical Properties for Optoelectronic Material Synthesis

The presence of the electron-withdrawing nitro group at the 2-position of the fluorene core significantly alters its electronic properties, making 2-nitrofluorene a valuable building block for push-pull chromophores and OLED materials [1]. It exhibits a distinct, reversible one-electron reduction potential (approx. -1.1 V vs Fc+/Fc), allowing the formation of a stable radical anion. Unsubstituted fluorene lacks this electron-accepting capability, while poly-nitrated fluorenes suffer from complex, multi-step reduction profiles that complicate controlled polymerization.

Evidence DimensionFirst half-wave reduction potential
Target Compound Data~ -1.1 V (vs Fc+/Fc) with stable radical anion formation
Comparator Or BaselineUnsubstituted fluorene (lacks accessible reduction potential in this range)
Quantified DifferenceIntroduction of a stable electron-acceptor state absent in the parent hydrocarbon
ConditionsCyclic voltammetry, aprotic solvent

For materials scientists designing donor-acceptor fluorene polymers, 2-nitrofluorene provides the precise electronic asymmetry required for non-linear optical and OLED applications.

Sediment Abundance
Reported
21.44 – 43.22 ng/g in Laizhou Bay surface sediments
Consistent environmental marker for pollution monitoring studies
Seasonal variability; site-specific validation needed
Chromatographic Separation
Method context
Isomer-specific GC retention indices on DB-5, DB-1701, SB-Smectic columns
Supports isomer-specific quantification in complex matrices
Deuterated 2-NF-d9 available as internal standard
Antimutagenesis Sensitivity
Head-to-head
Less antagonized by flavonoids/coumarins vs. tetracyclic nitroarenes
Supports ring-system size impact on antimutagenic response context
S. typhimurium TA98 assay; class trends may not generalize

Regulatory Genotoxicity Testing (Ames Test)

Directly leveraging its standardized frameshift mutagenicity profile, 2-nitrofluorene is universally procured as the mandatory positive control for Salmonella typhimurium TA98 in GLP-compliant Ames testing (-S9 activation) [1]. It ensures assay validity and reproducible baseline reversion rates across global testing laboratories.

Synthesis of 2-Aminofluorene and Arylamine Derivatives

Based on its >93% conversion efficiency via catalytic reduction, 2-nitrofluorene is the highly efficient industrial and laboratory starting material for synthesizing 2-aminofluorene [4]. This downstream amine is a critical building block for both toxicological research (e.g., 2-acetylaminofluorene models) and the development of specialized fluorene-based dyes.

DNA Lesion and Translesion Synthesis Modeling

Because it generates a clean, predictable mono-adduct profile (N-(deoxyguanosin-8-yl)-2-aminofluorene) upon metabolic activation, 2-nitrofluorene is utilized in structural biology to study DNA repair mechanisms, epigenetic sequence context effects, and polymerase bypass efficiencies [2].

Optoelectronic and Non-Linear Optical Materials

Exploiting its specific reduction potential and electron-withdrawing properties, 2-nitrofluorene serves as an essential monomer in the synthesis of push-pull chromophores, polyquinolines, and donor-acceptor polymers for organic light-emitting diodes (OLEDs) and nonlinear optical devices [3].

Application Fit

Application
Selection Property
Validation Focus
Environmental Monitoring Reference Standard
Isomer-specific retention indices and deuterated internal standard
Isotope dilution method precision in complex matrices
Toxicology Model for Route-Dependent Carcinogenesis
Bifurcated metabolic pathway (oral: AAF; inhalation: OH-NFs)
Route-specific genotoxicity endpoint assessment
Mutagenicity Positive Control and Nitroreductase Reference
Direct-acting mutagen with defined nitroreductase sensitivity
Enzyme-specific activation pathway context
Antimutagenesis Screening Reference
Tricyclic framework with differential flavonoid sensitivity
SAR model development and assay consistency

Physical Description

2-nitrofluorene is a cream-colored solid. (NTP, 1992)

Color/Form

NEEDLES

XLogP3

3.7

LogP

3.37 (LogP)
log Kow= 3.97 (est)

Melting Point

316 °F (NTP, 1992)
157.0 °C
158 °C

UNII

191LL4U4GZ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

607-57-8

Wikipedia

2-nitrofluorene

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

9H-Fluorene, 2-nitro-: ACTIVE

Analytic Laboratory Methods

SEPARATION OF AROMATIC NITRO CMPD, INCLUDING 2-NITROFLUORENE, BY ONE DIMENSIONAL DUAL BAND TLC & HIGH SPEED LIQUID CHROMATOGRAPHY IS DISCUSSED.

Interactions

MODULATION OF CHEMICAL CARCINOGENESIS BY REAGENTS HAS BEEN EXTENSIVELY STUDIED. THIS REPORT DEALS WITH MODULATORS OF MUTAGENESIS AMONG BIOLOGICAL SUBSTANCES. AN INHIBITORY EFFECT OF HEMIN ON MUTAGENICITIES OF A RANGE OF CARCINOGENS WAS FOUND BY ADDING HEMIN TO PREINCUBATION MIXTURE OF THE AMES' TEST. STRONG INHIBITIONS WAS OBSERVED FOR 2-NITROFLUORENE. GENERALLY, 50% INHIBITION WAS CAUSED BY AN AMOUNT OF HEMIN 1-2 EQUIVALENTS TO THE MUTAGEN. EXCESS OF HEMIN CAUSED COMPLETE INHIBITIONS.

An Adaption of Human-Induced Hepatocytes to In Vitro Genetic Toxicity Tests

Weiying Liu, Jing Xi, Yiyi Cao, Xinyue You, Ruixue Chen, Xinyu Zhang, Li Han, Guoyu Pan, Yang Luan
PMID: 30590776   DOI: 10.1093/mutage/gey041

Abstract

Metabolic activation is essential in standard in vitro genotoxicity test systems. At present, there is a lack of suitable cell models that can express the major characteristics of liver function for predicting substance toxicity in humans. Human-induced hepatocytes (hiHeps), which have been generated from fibroblasts by lentiviral expression of liver transcription factors, can express hepatic gene programs and can be expanded in vitro and display functional characteristics of mature hepatocytes, including cytochrome P450 enzyme activity and biliary drug clearance. Our purpose was to investigate whether hiHeps could be used as a more suitable model for genotoxicity evaluation of chemicals. Therefore, a direct mutagen, methylmethanesulfonate (MMS), and five promutagens [2-nitrofluorene (2-NF), benzo[a]pyrene (B[a]P), aflatoxin B1, cyclophosphamide and N-nitrosodiethylamine] were tested by the cytokinesis-block micronucleus test and the comet assay. Results from genotoxicity tests showed that the micronucleus frequencies were significantly increased by all of the six clastogens tested. Moreover, MMS, 2-NF and B[a]P induced significant increases in the % Tail DNA in the comet assay. In conclusion, our findings from the preliminary study demonstrated that hiHeps could detect the genotoxicity of indirect carcinogens, suggesting their potential to be applied as an effective tool for in vitro genotoxicity assessments.


Simultaneous determination of eighteen nitro-polyaromatic hydrocarbons in PM

Yanhao Zhang, Ruijin Li, Jing Fang, Chen Wang, Zongwei Cai
PMID: 29421744   DOI: 10.1016/j.chemosphere.2018.01.131

Abstract

A new atmospheric pressure gas chromatography-tandem mass spectrometry (APGC-MS/MS) was developed to simultaneously separate, identify and quantify 18 nitro-polyaromatic hydrocarbons (NPAHs) in air fine particulate matter (PM
). Compared with traditional negative chemical ionization (NCI) or electron impact ionization (EI)-MS/MS methods, APGC-MS/MS equipped with an atmospheric pressure chemical ionization (APCI) source provided better sensitivity and selectivity for NPAHs analysis in PM
.18 NPAHs were completely separated, and satisfactory linear response (R
> 0.99), low instrumental detection limits (0.20-2.18 pg mL
) and method detection limits (0.001-0.015 pg m
) were achieved. Due to the reliable performance of the instrument, only minimal sample pretreatment is needed. It ensured the satisfactory method recovery (70%-120%) and qualified repeatability (RSD: 1.1%-17.2%), which met the requirement of trace analysis of NAPHs in the real environmental PM
. Using the developed method, the actual PM
samples collected from Taiyuan, China in both summer and winter were analyzed, and 17 NPAHs but 2-nitrofluorene were detected and quantified. According to the obtained NAPH concentration results, the generation mechanism of NPAHs in PM
and the effects on NPAHs formation caused by some ambient air pollutants were preliminarily discussed: secondary photochemical reaction might be the dominant source of NPAHs in PM
collected from Taiyuan in both summer and winter; ambient air pollutants (NO
, SO
, CO) had more contribution on the NPAHs secondary formation of PM
in winter.


The influence of push-pull states on the ultrafast intersystem crossing in nitroaromatics

Rafael López-Arteaga, Anne B Stephansen, Cesar A Guarin, Theis I Sølling, Jorge Peon
PMID: 23906388   DOI: 10.1021/jp403602v

Abstract

The photochemistry of nitro-substituted polyaromatic compounds is generally determined by the rapid decay of its S1 state and the rapid population of its triplet manifold. Previous studies have shown that such an efficient channel is due to a strong coupling of the fluorescent state with specific upper receiver states in the triplet manifold. Here we examine variations in this mechanism through the comparison of the photophysics of 2-nitrofluorene with that of 2-diethylamino-7-nitrofluorene. The only difference between these two molecules is the presence of a diethylamino group in a push-pull configuration for the latter compound. The femtosecond-resolved experiments presented herein indicate that 2-nitrofluorene shows ultrafast intersystem crossing which depopulates the S1 emissive state within less than a picosecond. On the other hand, the amino substituted nitrofluorene shows a marked shift in its S1 energy redounding in the loss of coupling with the receiver triplet state, and therefore a much longer lifetime of 100 ps in cyclohexane. In polar solvents, the diethylamino substituted compound actually shows double peaked fluorescence due to the formation of charge transfer states. Evaluation of the Stokes shifts in different solvents indicates that both bands correspond to intramolecular charge transfer states in equilibrium which are formed in an ultrafast time scale from the original locally excited (LE) state. The present study addresses the interplay between electron-donating and nitro substituents, showing that the addition of the electron-donating amino group is able to change the coupling with the triplet states due to a stabilization of the first excited singlet state and the rapid formation of charge transfer states in polar solvents. We include calculations at the TD-DFT level of theory with the PBE0 and B3LYP functionals which nicely predict the observed difference between the two compounds, showing how the specific S(π-π*)-T(n-π*) coupling normally prevalent in nitroaromatics is lost in the push-pull compound.


Development of a QuEChERS-Based Method for Determination of Carcinogenic 2-Nitrofluorene and 1-Nitropyrene in Rice Grains and Vegetables: A Comparative Study with Benzo[a]pyrene

Kailin Deng, Wan Chan
PMID: 28215082   DOI: 10.1021/acs.jafc.7b00051

Abstract

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are ubiquitous environmental pollutants attracting increasing attention because of their potent mutagenicity to humans. Previous studies of nitro-PAHs focused on investigating their formation mechanisms and detecting them in atmospheric environment; however, few studies have reported their occurrence in food samples, and regulations on nitro-PAHs are still lacking. We report in this study the development and application of a quick, easy, cheap, effective, rugged, and safe (QuEChERS) method for determination of nitro-PAHs in rice and vegetable samples. Analysis of the collected samples by the validated method revealed 1-nitropyrene and 2-nitrofluorene were widespread food contaminants. A comparative study with benzo[a]pyrene, the commonly used marker for PAH exposure, showed that carcinogenic nitro-PAHs existed in rice and vegetables at similar concentrations. Dietary exposure risk, which was estimated based on the surveillance data, suggested 3.28-5.03 ng/kg/day of nitro-PAHs exposure for Hong Kong citizens from rice grains and vegetables.


Emission Characteristics of Polycyclic Aromatic Hydrocarbons and Nitro-Polycyclic Aromatic Hydrocarbons from Open Burning of Rice Straw in the North of Vietnam

Chau-Thuy Pham, Yaowatat Boongla, Trung-Dung Nghiem, Huu-Tuyen Le, Ning Tang, Akira Toriba, Kazuichi Hayakawa
PMID: 31269756   DOI: 10.3390/ijerph16132343

Abstract

This research investigated the distribution and contribution of polycyclic aromatic hydrocarbons (PAHs) and nitro-polycyclic aromatic hydrocarbons (NPAHs) bound to particulate matter (PM) emitted from open burning of rice straw (RS) into the atmosphere in the north of Vietnam. The experiments were conducted to collect PM
and total suspended particulates (TSP) prior to and during burning in the period of 2016-2018 in suburban areas of Hanoi. Nine PAHs and 18 NPAHs were determined using the HPLC-FL system. The results showed that the proportion of RS burning seasonally affects the variation of PAHs emission in atmospheric environment. The levels of nine PAHs from RS burning were 254.4 ± 87.8 µg g
for PM
and 209.7 ± 89.5 µg g
for TSP. We observed the fact that, although fluoranthene (Flu) was the most abundant PAH among detected PAHs both in PM
and TSP, the enrichment of Flu in TSP from burning smoke was higher than that in PM
while the contribution of benzo[
]pyrene (B
P) and indeno[
]pyrene (IDP) in PM
from burning smoke were much higher than those in TSP. This research found that 1-nitropyrene (1-NP) and 6-nitrochrysene (6-NC) emit from RS burning with the same range with those from wood burning. The 2-nitrofluorene (2-NF) and 2-nitropyrene (2-NP) released from RS burning as the secondary NPAHs. This research provides a comprehensive contribution characterization of PAHs and NPAHs in PM with different size emitted from traditional local rice straw burning in the north of Vietnam. The results help to clarify the environmental behavior of toxic organic compounds from RS burning in Southeast Asia.


Interindividual variation in response to xenobiotic exposure established in precision-cut human liver slices

Marlon J A Jetten, Sandra M Claessen, Cornelis H C Dejong, Agustin Lahoz, José V Castell, Joost H M van Delft, Jos C S Kleinjans
PMID: 24949552   DOI: 10.1016/j.tox.2014.06.007

Abstract

Large differences in toxicity responses occur within the human population. In this study we evaluate whether interindividual variation in baseline enzyme activity (EA)/gene expression (GE) levels in liver predispose for the variation in toxicity responses by assessing dose-response relationships for several prototypical hepatotoxicants. Baseline levels of cytochrome-P450 (CYP) GE/EA were measured in precision-cut human liver slices. Slices (n=4-5/compound) were exposed to a dose-range of acetaminophen, aflatoxin B1, benzo(α) pyrene or 2-nitrofluorene. Interindividual variation in induced genotoxicity (COMET-assay and CDKN1A/p21 GE) and cytotoxicity (lactate dehydrogenase-leakage), combined with NQO1- and GSTM1-induced GE-responses for oxidative stress and GE-responses of several CYPs was evaluated. The benchmark dose-approach was applied as a tool to model exposure responses on an individual level. Variation in baseline CYP levels, both GE and EA, can explain variation in compound exposure-responses on an individual level. Network analyses enable the definition of key parameters influencing interindividual variation after compound exposure. For 2-nitrofluorene, this analysis suggests involvement of CYP1B1 in the metabolism of this compound, which represents a novel finding. In this study, GSTM1 which is known to be highly polymorphic within the human population, but so far could not be linked to toxicity in acetaminophen-poisoned patients, is suggested to cause interindividual variability in acetaminophen-metabolism, dependent on the individual's gene expression-responses of CYP-enzymes. This study demonstrates that using interindividual variation within network modelling provides a source for the definition of essential and even new parameters involved in compound-related metabolism. This information might enable ways to make more quantitative estimates of human risks.


Study of nitro-polycyclic aromatic hydrocarbons in particulate matter in Dongguan

Shan-Hong Lan, Hui-Xia Lan, Dan Yang, Xiu-Wen Wu
PMID: 24578256   DOI: 10.1007/s11356-014-2644-y

Abstract

Total suspended and size-segregated atmospheric particles were collected in four seasons at three representative points in different functional areas of Dongguan City. The detailed size distributions of six nitro-PAHs [2-nitrofluorene (2-NF), 9-nitroanthracene, 2-nitrofluoranthene (2-NFL), 3-nitrofluoranthene, 1-nitropyrene, and 2-nitropyrene (2-NP)] were determined by high-performance liquid chromatography (HPLC) with UV detection using a binary elution gradient (methanol and water). We used a toxicity assessment based on potency equivalency factors (PEFs) to estimate the inhalation risk of the particulate matter. The results showed that, aside from 2-NF and 2-NFL, the content of the other four nitro-PAHs in the microparticles (<0.4 μm) were more than 20%, a percentage significantly higher than other fractions of particulate matter. The seasonal distribution of nitro-PAHs shows that their concentrations were higher in the winter, while the PAH concentrations were higher in the summer. The study found that secondary formation (2-NFL and 2-NP) had a positive correlation with NO x and NO2, but a negative correlation with O3. The benzo[a]pyrene equivalent (BaPeq) toxicity of particulate matter in Dongguan City ranged from 0.04 to 2.63 ng m(-3), and the carcinogenic index ranged from 0.04 × 10(-6) to 2.39 × 10(-6). These values do not represent a serious threat to human health.


The mutagenic assessment of an electronic-cigarette and reference cigarette smoke using the Ames assay in strains TA98 and TA100

D Thorne, I Crooks, M Hollings, A Seymour, C Meredith, M Gaca
PMID: 27908385   DOI: 10.1016/j.mrgentox.2016.10.005

Abstract

Salmonella typhimurium strains TA98 and TA100 were used to assess the mutagenic potential of the aerosol from a commercially available, rechargeable, closed system electronic-cigarette. Results obtained were compared to those for the mainstream smoke from a Kentucky reference (3R4F) cigarette. Two different test matrices were assessed. Aerosol generated from the e-cigarette was trapped on a Cambridge filter pad, eluted in DMSO and compared to cigarette smoke total particulate matter (TPM), which was generated in the same manner for mutagenicity assessment in the Salmonella assay. Fresh e-cigarette and cigarette smoke aerosols were generated on the Vitrocell
VC 10 smoking robot and compared using a modified scaled-down 35mm air agar interface (AAI) methodology. E-cigarette aerosol collected matter (ACM) was found to be non-mutagenic in the 85mm plate incorporation Ames assay in strains TA98 and TA100 conducted in accordance with OECD 471, when tested up to 2400μg/plate. Freshly generated e-cigarette aerosol was also found to be negative in both strains after an AAI aerosol exposure, when tested up to a 1L/min dilution for up to 3h. Positive control responses were observed in both strains, using benzo[a]pyrene, 2-nitrofluorene, sodium azide and 2-aminoanthracene in TA98 and TA100 in the presence and absence of metabolic activation respectively. In contrast, cigarette smoke TPM and aerosol from 3R4F reference cigarettes were found to be mutagenic in both tester strains, under comparable test conditions to that of e-cigarette exposure. Limited information exists on the mutagenic activity of captured e-cigarette particulates and whole aerosol AAI approaches. With the lower toxicant burden of e-cigarette aerosols compared to cigarette smoke, it is clear that a more comprehensive Ames package of data should be generated when assessing e-cigarettes, consisting of the standard OECD-five, TA98, TA100, TA1535, TA1537 (or TA97) and E. coli (or TA102). In addition, TA104 which is more sensitive to the carbonyl based compounds found in e-cigarette aerosols under dry-wicking conditions may also prove a useful addition in a testing battery. Regulatory standard product testing approaches as used in this study will become important when determining whether e-cigarette aerosols are in fact less biologically active than cigarette smoke, as this study suggests. Future studies should be supported by in vitro dosimetry approaches to draw more accurate comparisons between cigarette smoke, e-cigarette aerosol exposure and human use.


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